2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves several steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones . The next step involves the introduction of the ethyl group and the sulfanyl-N-(3-methoxyphenyl)acetamide moiety. This can be done through various reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfanyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar pyrimidine core but with different substituents, leading to different chemical and biological properties.
[(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid: This compound has a similar thieno[2,3-d]pyrimidine core but with different functional groups, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-13-8-14-16(18-10-19-17(14)24-13)23-9-15(21)20-11-5-4-6-12(7-11)22-2/h4-8,10H,3,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJMYMGECKMBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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